ATX inhibitor 16

CAS No.:

Cat. No.: VC16651933

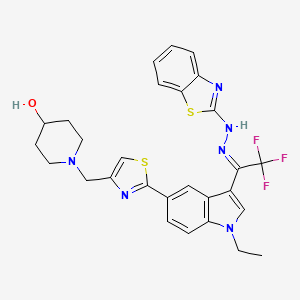

Molecular Formula: C28H27F3N6OS2

Molecular Weight: 584.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C28H27F3N6OS2 |

|---|---|

| Molecular Weight | 584.7 g/mol |

| IUPAC Name | 1-[[2-[3-[(Z)-N-(1,3-benzothiazol-2-ylamino)-C-(trifluoromethyl)carbonimidoyl]-1-ethylindol-5-yl]-1,3-thiazol-4-yl]methyl]piperidin-4-ol |

| Standard InChI | InChI=1S/C28H27F3N6OS2/c1-2-37-15-21(25(28(29,30)31)34-35-27-33-22-5-3-4-6-24(22)40-27)20-13-17(7-8-23(20)37)26-32-18(16-39-26)14-36-11-9-19(38)10-12-36/h3-8,13,15-16,19,38H,2,9-12,14H2,1H3,(H,33,35)/b34-25- |

| Standard InChI Key | HEUKTBHROASCCI-NQUVTRGKSA-N |

| Isomeric SMILES | CCN1C=C(C2=C1C=CC(=C2)C3=NC(=CS3)CN4CCC(CC4)O)/C(=N/NC5=NC6=CC=CC=C6S5)/C(F)(F)F |

| Canonical SMILES | CCN1C=C(C2=C1C=CC(=C2)C3=NC(=CS3)CN4CCC(CC4)O)C(=NNC5=NC6=CC=CC=C6S5)C(F)(F)F |

Introduction

Biochemical Role of Autotaxin and Rationale for Inhibition

Autotaxin, an ecto-nucleotide pyrophosphatase/phosphodiesterase (ENPP2), catalyzes the hydrolysis of lysophosphatidylcholine (LPC) to lysophosphatidic acid (LPA) . LPA binds to six G protein-coupled receptors (LPA1–6), activating pathways linked to cell proliferation, migration, and fibrosis . Elevated ATX levels correlate with hepatic and pulmonary fibrosis, cancer metastasis, and inflammatory disorders, positioning ATX as a therapeutic target .

Inhibition of ATX disrupts LPA production, thereby attenuating downstream signaling. Preclinical models demonstrate that ATX inhibitors reduce fibrotic tissue deposition and tumor progression . For instance, BI-2545, a nanomolar-potency ATX inhibitor, lowered LPA levels in vivo and improved outcomes in idiopathic pulmonary fibrosis models . These findings underscore the therapeutic viability of ATX inhibition, a paradigm within which ATX inhibitor 16 operates.

Structural and Mechanistic Insights into ATX Inhibitor 16

Molecular Targeting Strategies

ATX inhibitors typically interact with two key regions: the catalytic cleft and the hydrophobic pocket . Compounds like PF-8380 and BI-2545 bind the catalytic site, coordinating with zinc ions and forming hydrogen bonds with residues such as Thr209 and Asna230 . Alternatively, aromatic sulfonamides target the hydrophobic pocket, exploiting van der Waals interactions for inhibition .

ATX inhibitor 16 likely employs a dual-binding mechanism, as suggested by structural analogs. Molecular docking studies of similar inhibitors reveal that trifluoromethyl groups and carbamate linkers enhance binding affinity . For example, BI-2545’s crystal structure shows optimal occupancy of the hydrophobic pocket, with trifluoromethyl groups improving steric complementarity . Such features may be shared by ATX inhibitor 16, given the conserved architecture of ATX’s active site.

Preclinical Efficacy and Comparative Analysis

Antifibrotic Activity

In murine models of hepatic fibrosis, ATX inhibitors reduce collagen deposition and serum biomarkers (e.g., hyaluronic acid) . A novel inhibitor reported by demonstrated an IC50 of 43.05 μM, highlighting the dose-dependent relationship between ATX inhibition and fibrotic resolution. Although ATX inhibitor 16’s potency remains unquantified in published studies, its structural resemblance to BI-2545 suggests comparable efficacy in attenuating fibrotic pathways.

Comparative Potency of Select ATX Inhibitors

| Compound | IC50 (nM) | Target Site | Key Structural Features |

|---|---|---|---|

| BI-2545 | 2.2 | Catalytic cleft | Trifluoromethyl groups, carbamate |

| PF-8380 | 3.4 | Catalytic cleft | Benzoxazolidinone core |

| Aromatic sulfonamide | 120 | Hydrophobic pocket | Sulfonamide moiety |

| ATX inhibitor 16 | N/A | Not reported | Presumed dual-binding |

Table 1: Comparative analysis of ATX inhibitors. Data synthesized from .

Challenges and Future Directions

Overcoming Pharmacokinetic Limitations

Many ATX inhibitors face bioavailability issues due to high lipophilicity. BI-2545’s low solubility (<1 μg/mL) underscores the need for prodrug strategies or nanoparticle formulations . For ATX inhibitor 16, introducing ionizable groups or cyclodextrin complexes could enhance aqueous solubility without compromising potency.

Selectivity and Off-Target Effects

While ATX inhibitor 16’s specificity remains uncharacterized, BI-2545 exhibits minimal hERG channel inhibition (IC50 >10 μM), reducing cardiac toxicity risks . Future studies must evaluate ATX inhibitor 16’s selectivity across ENPP family members to avoid unintended phosphodiesterase modulation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume